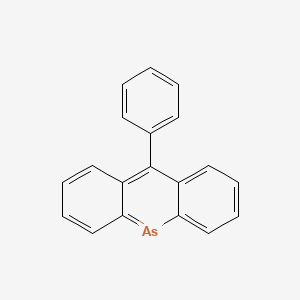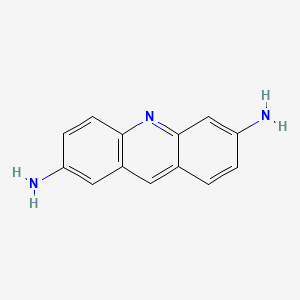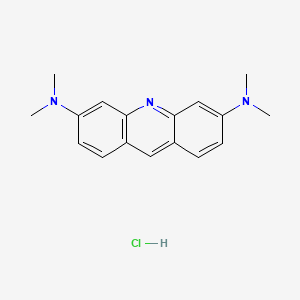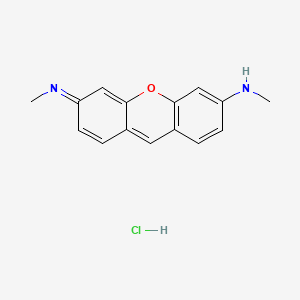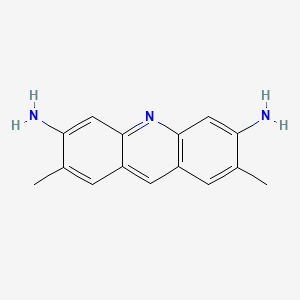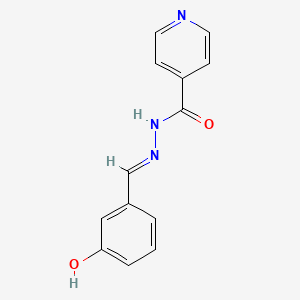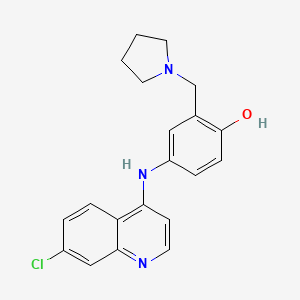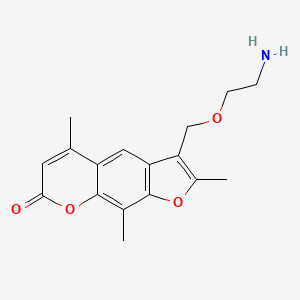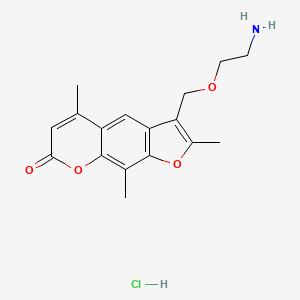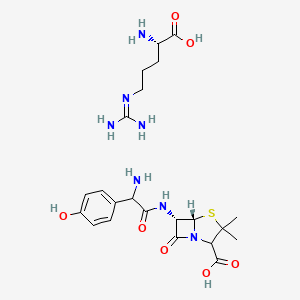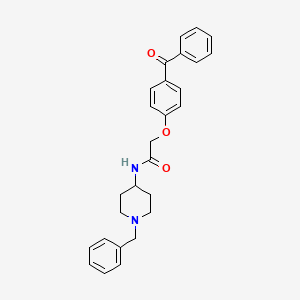
AdipoRon
描述
阿地波龙是一种选择性的、口服有效的、合成的、针对脂联素受体 1 和脂联素受体 2 的小分子激动剂。它于 2013 年由日本研究人员通过化合物库筛选发现。 阿地波龙激活 AMP 活化蛋白激酶 (AMPK) 和过氧化物酶体增殖物激活受体 α (PPARα) 信号通路,从而改善动物模型中的胰岛素抵抗、血脂异常和葡萄糖耐受不良 .
科学研究应用
阿地波龙具有广泛的科学研究应用,包括:
化学: 用作研究脂联素受体信号通路的一种工具。
生物学: 研究其在调节血糖水平和脂肪酸分解中的作用。
医学: 潜在的治疗肥胖症、糖尿病、心血管疾病和非酒精性脂肪肝疾病的药物
工业: 探索其在开发针对代谢紊乱的新药方面的潜力。
作用机制
阿地波龙通过与脂联素受体 1 和脂联素受体 2 结合发挥作用。这种结合激活 AMPK 和 PPARα 信号通路,导致:
- 脂肪酸氧化增加。
- 葡萄糖摄取增强。
- 胰岛素敏感性提高。
- 减少炎症和氧化应激 .
类似化合物:
脂联素: 脂联素受体的天然配体。
噻唑烷二酮类药物: 也激活 PPARγ 的一类药物,但受体选择性不同。
二甲双胍: 一种激活 AMPK 但不直接与脂联素受体结合的降糖药。
阿地波龙的独特性: 阿地波龙具有选择性激活脂联素受体 1 和脂联素受体 2 的独特能力,使其成为治疗代谢紊乱的有前景的候选药物,与其他化合物相比,其副作用更少 .
生化分析
Biochemical Properties
AdipoRon interacts with adiponectin receptors AdipoR1 and AdipoR2 . It activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways . These interactions play a crucial role in the regulation of glucose and lipid metabolism .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it improves skeletal muscle function in aged mice by a mechanism linked to skeletal muscle metabolism and tissue remodeling . In pancreatic cancer cells, this compound treatment led to mitochondrial uncoupling, loss of ATP production, and increased glucose uptake and utilization .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates AMPK and PPARα signaling, which in turn ameliorates insulin resistance, dyslipidemia, and glucose intolerance . In pancreatic cancer cells, this compound treatment led to AMPK mediated inhibition of the prolipogenic factor acetyl coenzyme A carboxylase 1 (ACC1), which is known to initiate fatty acid catabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in aged mice, 6 weeks of this compound treatment improved skeletal muscle functional measures in vivo and ex vivo . A cytotoxic effect was observed at higher this compound concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a gastric ulcer model in mice, this compound produced a gastroprotective effect at doses of 5 and 50 mg/kg . A cytotoxic effect was observed at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It activates AMPK and PPARα signaling, which are key regulators of cellular energy homeostasis . This compound also stimulates the synthesis and expression of early growth response factor 4 (EGR4), a transcription factor involved in cellular metabolism .
准备方法
合成路线和反应条件: 阿地波龙通过多步化学过程合成。关键步骤包括核心结构的形成,随后进行官能团修饰以增强其活性并提高其对脂联素受体的选择性。合成路线通常包括:
- 苯甲酰苯氧基中间体的形成。
- 与哌啶衍生物偶联。
- 最终酰化得到所需化合物。
工业生产方法: 阿地波龙的工业生产涉及优化合成路线以进行大规模生产。这包括:
- 使用高纯度试剂。
- 优化反应条件,如温度、压力和溶剂选择。
- 实施提纯技术,如重结晶和色谱,以确保高产率和纯度。
化学反应分析
反应类型: 阿地波龙会发生各种化学反应,包括:
氧化: 在特定条件下,阿地波龙可以被氧化形成氧化衍生物。
还原: 还原反应可以修饰阿地波龙上的官能团,可能改变其活性。
取代: 取代反应可以引入不同的官能团,从而增强其选择性和效力。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用烷基卤化物和酰氯等试剂。
主要产物: 这些反应形成的主要产物是具有修饰官能团的阿地波龙衍生物,可以对其生物活性进行进一步研究。
相似化合物的比较
Adiponectin: The natural ligand for adiponectin receptors.
Thiazolidinediones: A class of drugs that also activate PPARγ, but with different receptor selectivity.
Metformin: An antidiabetic drug that activates AMPK but does not directly bind to adiponectin receptors.
Uniqueness of AdipoRon: this compound is unique in its ability to selectively activate both adiponectin receptor 1 and adiponectin receptor 2, making it a promising candidate for treating metabolic disorders with fewer side effects compared to other compounds .
属性
IUPAC Name |
2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22/h1-14,24H,15-20H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHUPGSHGSNPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924416-43-3 | |
| Record name | Adiporon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924416433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADIPORON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7UVH6GKJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


